

A Technical Guide to Cyanoacetohydrazide: Properties, Synthesis, and Applications in Heterocyclic Chemistry

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Compound of Interest

Compound Name: Cyanoacetohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetohydrazide (CAS No. 140-87-4) is a versatile organic compound that serves as a crucial building block in synthetic and medicinal chemistry.^[1] Characterized by the presence of a hydrazide and a cyano group, it exhibits a unique reactivity profile that makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds.^[2] These synthesized heterocycles often display significant biological activities, positioning **cyanoacetohydrazide** as a molecule of interest in drug discovery and development.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and its utility in the construction of pharmacologically relevant scaffolds.

Physicochemical and Structural Data

Cyanoacetohydrazide is typically a white to off-white crystalline solid.^[1] Its key properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	140-87-4	[1][5][6]
Molecular Formula	C3H5N3O	[1][5][6]
Molecular Weight	99.09 g/mol	[5][6][7]
Melting Point	108-110 °C	[6][8]
Boiling Point	185.55°C (estimate)	[6][8]
Solubility	Soluble in water and alcohols. DMSO: 150 mg/mL	[1][6]
pKa	pK1: 2.34; pK2: 11.17 (at 25°C)	[6][8]
Appearance	White to light orange powder/crystal	[1][6]

Molecular Structure

The molecular structure of **cyanoacetohydrazide** is presented below, along with various representations.

- Linear Formula: NCCH₂CONHNH₂
- SMILES: C(C#N)C(=O)NN[7]
- InChI: InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7)[7]
- InChIKey: HPHBOJANXDKUQD-UHFFFAOYSA-N[1][7]

Applications in Drug Development and Heterocyclic Synthesis

Cyanoacetohydrazide's significance in drug development stems from its role as a versatile precursor for synthesizing diverse heterocyclic compounds.[2] Heterocyclic scaffolds are core components of many approved drugs. The reactivity of **cyanoacetohydrazide**, with its multiple

nucleophilic and electrophilic centers, allows for the construction of five-, six-, seven-, and even eight-membered rings, as well as fused heterocyclic systems.[2][4]

The resulting heterocyclic compounds, such as pyrazoles, pyridines, thiazoles, oxadiazoles, and thiophenes, have demonstrated a broad spectrum of biological activities, including:

- Antitumor[3][9]
- Antimicrobial[10]
- Anti-inflammatory[3]
- Antitubercular[8]
- Antiviral[11]

Notably, **cyanoacetohydrazide** itself has been investigated as an anti-tuberculosis drug.[8]

Experimental Protocols

The following sections detail common experimental procedures involving **cyanoacetohydrazide**.

Synthesis of Cyanoacetohydrazide

A standard method for the synthesis of **cyanoacetohydrazide** involves the reaction of an alkyl cyanoacetate with hydrazine hydrate.[3]

Methodology:

- Ethyl cyanoacetate is dissolved in a suitable solvent, such as methanol, and the solution is cooled in an ice bath.[3]
- Hydrazine hydrate is added dropwise to the cooled solution while maintaining the temperature.[3]
- After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion.

- The resulting solid product, **cyanoacetohydrazide**, is then collected by filtration, washed, and can be further purified by recrystallization from a solvent like ethanol.[6]

Synthesis of a Pyrazole Derivative using Cyanoacetohydrazide

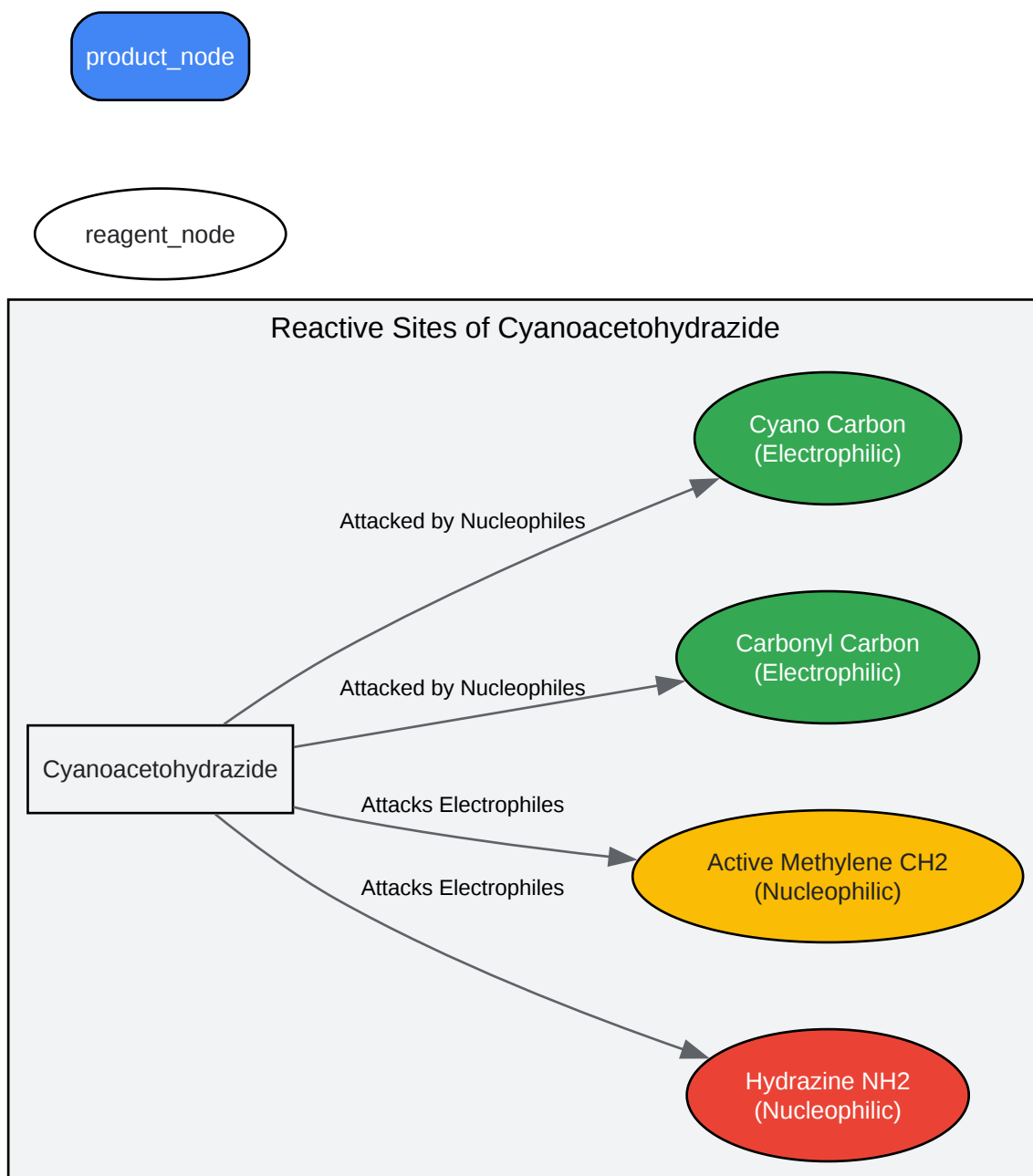
This protocol illustrates the use of **cyanoacetohydrazide** in the synthesis of a pyrazole derivative, a common heterocyclic core in medicinal chemistry.[9]

Synthesis of 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone:

- Cyanoacetylhydrazine (1) is reacted with chloroacetyl chloride (2) in a solvent like 1,4-dioxane to produce N'-(2-chloroacetyl)-2-**cyanoacetohydrazide** (3).[9]
- This intermediate (3) then undergoes cyclization to yield 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone.[9]
- The reaction mixture is cooled and then poured onto crushed ice, often with the addition of a few drops of hydrochloric acid.[9]
- The solid product that forms is collected by filtration and can be purified by crystallization from ethanol.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the general reactivity of **cyanoacetohydrazide** and a typical experimental workflow for its use in heterocyclic synthesis.



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Caption: Reactivity map of **cyanoacetohydrazide**'s functional groups.

Caption: A generalized workflow for synthesizing heterocycles.

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